(-)-Corydaline

Description

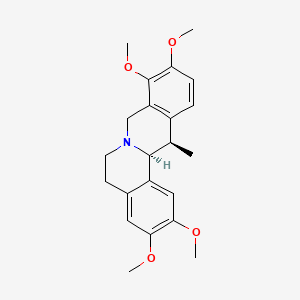

Structure

2D Structure

3D Structure

Properties

CAS No. |

71213-90-6 |

|---|---|

Molecular Formula |

C22H27NO4 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m1/s1 |

InChI Key |

VRSRXLJTYQVOHC-ASSNKEHSSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Corydaline: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of the bioactive alkaloid, (-)-Corydaline. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a protoberberine alkaloid predominantly found in various species of the genus Corydalis, within the Papaveraceae family. These herbaceous plants are widely distributed across the temperate regions of the Northern Hemisphere, with a significant diversity in China. The tubers and rhizomes of these plants are the primary repositories of this and other related alkaloids.

Key plant sources include:

-

Corydalis yanhusuo (W.T. Wang): Also known as Rhizoma Corydalis, this is one of the most significant and widely studied sources of corydaline (B1669446). It is a traditional Chinese medicine used for its analgesic and anti-inflammatory properties.[1][2]

-

Corydalis cava (L.) Schweigg. & Körte: This European species, commonly known as hollow root, is another notable source of corydaline and other alkaloids like bulbocapnine (B190701) and corydine.

-

Corydalis saxicola Bunting: Distributed in southwest China, this species is used in traditional medicine and contains a variety of alkaloids.[3]

-

Corydalis chaerophylla and Corydalis longipes : These species have also been found to contain corydaline-related alkaloids.[4]

-

Corydalis bungeana Turcz.: This species is another source of various alkaloids, for which isolation methods have been developed.[5]

The concentration of this compound and other alkaloids can vary significantly depending on the species, geographical location, and cultivation conditions.

Quantitative Data on Corydaline and Related Alkaloids

The following tables summarize the quantitative data available from the cited literature regarding the alkaloid content in Corydalis species. Direct comparative studies on this compound yield from different species are limited; however, data on total alkaloids and specific related compounds provide valuable insights.

Table 1: Alkaloid Content in Purified Extract from Corydalis yanhusuo

| Alkaloid | Percentage in Purified Product | Reference |

| (+)-Corydaline | 3.55% | [6][7] |

| Tetrahydropalmatine | 3.13% | [6][7] |

| Coptisine | 2.79% | [6][7] |

| Palmatine hydrochloride | 2.24% | [6][7] |

| Dehydrocorydaline | 13.11% | [6][7] |

| (R)-(+)-Corypalmine | 2.37% | [6][7] |

| Protopine | 2.71% | [6][7] |

| Glaucine | 14.03% | [6][7] |

| Total Alkaloids | >50% | [6][7] |

Table 2: Dehydrocorydaline Content in Corydalis ternata

| Alkaloid | Percentage in Methanol (B129727) Extract | Reference |

| Dehydrocorydaline | 1.31 ± 0.95% | [8] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, separation, and purification.

General Extraction of Total Alkaloids

An optimized and widely used method for the extraction of total alkaloids from Corydalis yanhusuo tubers involves solvent extraction with pH adjustment.[6][7]

Protocol 1: Optimized Reflux Extraction

-

Preparation of Plant Material: The dried tubers of Corydalis yanhusuo are pulverized into a coarse powder (approximately 50 mesh).[9]

-

Solvent Extraction: The powdered material is subjected to reflux extraction with 70% ethanol (B145695) at a liquid-to-solid ratio of 20:1 (v/w). The pH of the solvent is adjusted to 10 with diluted ammonia.[6][7]

-

Extraction Parameters: The extraction is performed twice, with each reflux lasting for 60 minutes.[6][7]

-

Filtration and Concentration: The extracts from both cycles are combined, filtered, and the ethanol is recovered under reduced pressure to yield a concentrated crude extract.

Purification of Total Alkaloids using Macroporous Adsorption Resin

Following extraction, the crude extract can be purified to enrich the total alkaloid content.

Protocol 2: Macroporous Resin Column Chromatography

-

Resin Selection and Preparation: NKA-9 macroporous adsorption resin is selected for its high efficiency in separating Corydalis alkaloids. The resin is pre-treated and packed into a column.[6][7]

-

Loading: The crude extract is dissolved in water and loaded onto the prepared resin column.

-

Washing: Water-soluble impurities are removed by washing the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h.[6][7]

-

Elution: The total alkaloids are eluted from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[6][7] The eluate containing the enriched total alkaloids is collected.

Isolation of Individual Alkaloids by Column Chromatography

Further separation of individual alkaloids, including this compound, from the enriched total alkaloid fraction is typically achieved through silica (B1680970) gel column chromatography.

Protocol 3: Silica Gel Column Chromatography

-

Preparation of the Column: A glass column is packed with silica gel using a slurry method.

-

Sample Loading: The dried and concentrated total alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The alkaloids are separated by eluting the column with a gradient of solvents. A common solvent system starts with dichloromethane (B109758) (CH₂Cl₂) with increasing amounts of methanol (MeOH) (e.g., 10:1, 5:1, 3:1, 1:1, and 1:2 v/v).[10]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the desired alkaloid, this compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of alkaloids from Corydalis species, which avoids irreversible adsorption onto a solid support.[5][11]

Protocol 4: HSCCC for Alkaloid Separation

-

Solvent System Selection: A suitable two-phase solvent system is selected. For example, a system composed of Chloroform-Methanol-0.2 M HCl (4:2:2, v/v/v) has been used for the separation of alkaloids from Corydalis bungeana.[5]

-

HSCCC Operation:

-

The coiled column is first filled with the upper aqueous stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 800 rpm).

-

The lower organic mobile phase is then pumped into the column at a defined flow rate (e.g., 2.0 or 4.0 mL/min).[5]

-

-

Sample Injection: After hydrodynamic equilibrium is established, the sample solution (crude alkaloid extract dissolved in a mixture of the upper and lower phases) is injected.

-

Fraction Collection and Analysis: The eluent is continuously monitored (e.g., by UV detection), and fractions are collected and analyzed by HPLC to identify and isolate the target alkaloids.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Corydalis yanhusuo Extract

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of Corydalis yanhusuo extract and its constituent alkaloids, including corydaline. One identified pathway involves the inhibition of mast cell activation, which is crucial in allergic reactions.

General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from Corydalis tubers.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New alkaloids from Corydalis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mobt3ath.com [mobt3ath.com]

- 10. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Corydaline chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Corydaline

Introduction

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in various plants of the Corydalis genus.[1] It belongs to the protoberberine class of alkaloids and exhibits a range of pharmacological activities.[2] This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound possesses a tetracyclic ring system, which is characteristic of the protoberberine alkaloid family. The core structure consists of a tetrahydroisoquinoline moiety fused to an isoquinoline ring. The molecule is substituted with four methoxy (B1213986) groups and one methyl group.

The systematic IUPAC name for this compound is (13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline.[3] Its molecular formula is C₂₂H₂₇NO₄, and it has a molecular weight of approximately 369.46 g/mol .[1][3]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of a molecule is crucial as it often dictates its biological activity. This compound is a chiral molecule, possessing two stereocenters at the C-13 and C-13a positions.

Absolute Configuration

The absolute configuration of the stereocenters in this compound has been determined to be 13R and 13aS.[3] This is established using techniques such as X-ray crystallography.[3][4] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each chiral center.[5][6]

Optical Activity

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light.[7] The "(-)" prefix in its name indicates that it is levorotatory, rotating the plane of polarized light to the left (counter-clockwise).[8] Its enantiomer, (+)-Corydaline, has the opposite (13S, 13aR) absolute configuration and is dextrorotatory, rotating the plane of polarized light to the right by an equal magnitude under the same conditions.[9][10] A 1:1 mixture of the (-) and (+) enantiomers is a racemic mixture and is optically inactive.[10]

Caption: Relationship between Corydaline (B1669446) enantiomers.

Quantitative Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data provides quantitative information about the molecule's structure.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a | 8.732 Å[3] |

| b | 7.639 Å[3] |

| c | 14.966 Å[3] |

| α | 90°[3] |

| β | 95.85°[3] |

| γ | 90°[3] |

| Z | 2[3] |

Data obtained from the crystal structure of corydaline reported by Ribár, B., et al. (1992).[3]

Experimental Protocols

The elucidation of the chemical structure and stereochemistry of this compound involves a combination of spectroscopic and analytical techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the absolute configuration and three-dimensional structure of a crystalline compound.[11]

Methodology:

-

Crystallization: A pure sample of this compound is dissolved in a suitable solvent (e.g., methanol) and allowed to evaporate slowly to form single crystals suitable for X-ray diffraction.[12]

-

Data Collection: A selected crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity.[12]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms in the molecule. The structural model is refined to best fit the experimental data.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are used to determine the connectivity of atoms.[13]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. The instrument applies radiofrequency pulses and records the signals emitted by the atomic nuclei.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum help to identify the types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.[13] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete connectivity of the molecule.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance and distinguish between enantiomers.[7]

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a specific solvent.[10]

-

Measurement: The solution is placed in a polarimeter cell of a fixed path length. Plane-polarized light is passed through the solution.[14]

-

Data Analysis: The angle to which the plane of polarized light is rotated is measured. The specific rotation is then calculated using the observed rotation, concentration, and path length.[14] For this compound, the measured rotation will be negative.

References

- 1. Corydaline - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound | C22H27NO4 | CID 638256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Absolute configuration - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. <781> OPTICAL ROTATION [drugfuture.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. idc-online.com [idc-online.com]

- 12. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]

- 13. nepjol.info [nepjol.info]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Properties of (-)-Corydaline

Introduction

This compound is a pharmacologically active isoquinoline (B145761) alkaloid predominantly isolated from the tubers of various Corydalis species, such as Corydalis yanhusuo and Corydalis cava.[1][2] For centuries, these plants have been utilized in traditional Chinese medicine to alleviate pain and manage inflammatory conditions.[3][4] Modern pharmacological research has identified this compound as a key bioactive constituent, demonstrating a wide array of effects, including acetylcholinesterase inhibition, dopamine (B1211576) and opioid receptor modulation, and anti-inflammatory activities.[1][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Pharmacodynamics: Mechanisms of Action

This compound interacts with multiple molecular targets, leading to a diverse pharmacological profile. Its primary mechanisms include enzyme inhibition and receptor modulation.

Enzyme and Receptor Interactions

This compound exhibits significant inhibitory and binding activities at various enzymes and receptors, which are central to its therapeutic potential.

Acetylcholinesterase (AChE) Inhibition: this compound is a known inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This activity is a key strategy in the symptomatic treatment of Alzheimer's disease.[7] Studies have shown that this compound inhibits AChE in a dose-dependent manner, with an IC50 value reported to be 15 µM.[1][2][7] Another report cites a higher IC50 value of 226 µM.[8] It is considered inactive against butyrylcholinesterase (IC50 > 100 µM).[2][7]

Dopamine Receptor Antagonism: The compound interacts with the dopaminergic system, which is crucial for regulating motor control, motivation, and reward.[9] this compound has been identified as an antagonist of the dopamine D1 receptor.[5][10] It also appears to modulate the dopamine D2 receptor. Research indicates that this compound can attenuate morphine-induced downregulation of the D2 receptor in the prefrontal cortex, hippocampus, and striatum of rats, suggesting a potential role in treating opioid addiction.[11]

μ-Opioid Receptor (MOR) Agonism: Recent studies have identified this compound as a novel agonist at the μ-opioid receptor (MOR), with a Ki value of 1.23 µM.[5][8] Interestingly, it demonstrates a G protein-biased agonism. While it effectively stimulates G protein signaling, it fails to induce the recruitment of β-arrestin2.[5][12] This profile is therapeutically desirable, as G protein signaling is associated with analgesia, while β-arrestin2 recruitment is linked to adverse effects like respiratory depression and tolerance.[5]

Table 1: Quantitative Enzyme and Receptor Interaction Data for this compound

| Target | Activity | Species/System | Value | Reference(s) |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition (IC50) | - | 15 ± 3 µM | [1][2][7] |

| Acetylcholinesterase (AChE) | Inhibition (IC50) | - | 226 µM | [8] |

| Butyrylcholinesterase (BChE) | Inhibition (IC50) | - | > 100 µM | [2][7] |

| μ-Opioid Receptor (MOR) | Agonism (Ki) | Human | 1.23 µM | [8] |

| Dopamine D1 Receptor | Antagonism | Human | - | [5][10] |

| Thrombin-Induced Platelet Aggregation | Inhibition (IC50) | In Vitro | 54.16 µg/mL |[1][4] |

Anti-inflammatory and Antinociceptive Effects

This compound demonstrates significant anti-inflammatory and pain-relieving properties, corroborating the traditional use of Corydalis extracts.

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways. In lipopolysaccharide (LPS)-induced macrophages, this compound, along with its analogue dehydrocorydaline, has been shown to suppress the expression and release of pro-inflammatory cytokines such as TNF-α and IL-6.[6][13] This action is mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[6] By promoting IκBα expression, it prevents the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[6]

Antinociceptive Activity: The analgesic effects of this compound are linked to its MOR agonism and its influence on the dopaminergic system.[5][11] In vivo studies, such as the acetic acid-induced writhing assay in mice, have confirmed its antinociceptive properties.[5][14] Subcutaneous administration of this compound (10 mg/kg) significantly inhibits writhing behavior, and this effect is antagonized by the MOR antagonist naltrexone, confirming its opioid-mediated mechanism.[5][15]

Table 2: In Vivo Efficacy Data for this compound

| Model | Species | Administration | Dose | Effect | Reference(s) |

|---|---|---|---|---|---|

| Acetic Acid-Induced Writhing | Mouse | Subcutaneous | 10 mg/kg | Significant inhibition of writhing behavior | [5][8] |

| Apomorphine-Induced Delayed Gastric Emptying | Rat | - | 1 and 3 mg/kg | Increased gastric emptying |[1] |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

Absorption and Bioavailability: Pharmacokinetic studies in rats show that this compound exhibits dose-dependent pharmacokinetics.[16][17] Following oral administration of pure this compound, the bioavailability (F) ranged from 9.10% to 21.1% for doses between 1.1 mg/kg and 4.5 mg/kg.[16][17] The increased bioavailability at higher doses is attributed to the saturation of its first-pass metabolism.[16][17] Interestingly, when administered as part of the botanical agent DA-9701, its oral bioavailability was significantly increased, likely due to the inhibition of its metabolism by other components in the extract.[16]

Metabolism: this compound is primarily metabolized in the liver.[18] Its major metabolic pathways in human liver microsomes are O-demethylation and hydroxylation.[5][16] It has been shown to inhibit multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[19] It is a potent inhibitor of CYP2C19 and CYP2C9 and a moderate inhibitor of UGT1A1 and UGT1A9.[19] This suggests a potential for drug-drug interactions with substrates of these enzymes.[19] Studies in rats have also revealed gender differences in its pharmacokinetics, with female rats showing significantly higher plasma concentrations due to slower hepatic metabolism mediated by male-specific CYP isozymes (CYP2C11 and CYP3A2).[20]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F) | Reference(s) |

|---|---|---|---|---|---|

| 1.1 mg/kg | - | - | - | 9.10% | [16][17] |

| 2.2 mg/kg | - | - | - | 13.8% | [16][17] |

| 4.5 mg/kg | - | - | - | 21.1% |[16][17] |

Table 4: Inhibition of Human Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes by this compound

| Enzyme | Substrate | Inhibition (IC50 / Ki) | Type of Inhibition | Reference(s) |

|---|---|---|---|---|

| CYP2C19 | S-mephenytoin | IC50 = 11.7 µM, Ki = 1.7 µM | - | [19] |

| CYP2C9 | Diclofenac | IC50 = 26.2 µM, Ki = 7.0 µM | - | [19] |

| CYP2D6 | Bufuralol | IC50 = 64.5 µM | Weak | [19] |

| CYP3A | Midazolam | Ki = 30.0 µM | Mechanism-based | [19] |

| UGT1A1 | 17β-estradiol | Ki = 57.6 µM | Moderate | [19] |

| UGT1A9 | Propofol | Ki = 37.3 µM | Moderate |[19] |

Key Signaling Pathways and Experimental Workflows

// Connections Corydaline (B1669446) -> AChE [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Corydaline -> MOR [label="Agonist\n(G-protein biased)", color="#34A853", fontcolor="#202124"]; Corydaline -> D1R [label="Antagonist", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Corydaline -> D2R [label="Modulates", color="#4285F4", fontcolor="#202124"];

LPS -> IKK [color="#202124"]; IKK -> IkBa [label="Phosphorylates", color="#202124", arrowhead=tee]; IkBa -> NFkB [style=dashed, arrowhead=none]; NFkB -> Cytokines [label="Upregulates\nTranscription", color="#202124"]; Corydaline -> IkBa [label="Promotes\nExpression", color="#34A853", fontcolor="#202124"];

// Outcomes AChE_Outcome [label="↑ Acetylcholine", shape=plaintext, fontcolor="#202124"]; MOR_Outcome [label="Analgesia", shape=plaintext, fontcolor="#202124"]; Dopamine_Outcome [label="Neuromodulation", shape=plaintext, fontcolor="#202124"]; Inflammation_Outcome [label="↓ Inflammation", shape=plaintext, fontcolor="#202124"];

AChE -> AChE_Outcome [style=invis]; MOR -> MOR_Outcome [style=invis]; D1R -> Dopamine_Outcome [style=invis]; Cytokines -> Inflammation_Outcome [style=invis]; } END_DOT Figure 1: Key molecular targets and pathways modulated by this compound.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the spectrophotometric method developed by Ellman.

-

Objective: To determine the IC50 value of this compound for AChE.

-

Materials: Acetylcholinesterase (from electric eel), acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, this compound.

-

Procedure:

-

Prepare a series of dilutions of this compound in Tris-HCl buffer (pH 8.0).

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.

-

Add 25 µL of the this compound solution (or vehicle for control) to the respective wells.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

Measure the absorbance at 405 nm every 1-2 minutes for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction. The percentage of inhibition is determined relative to the control (vehicle) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[2][7]

-

μ-Opioid Receptor (MOR) [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G proteins following receptor agonism.

-

Objective: To assess the agonist activity of this compound at the MOR.

-

Materials: Membranes from CHO cells expressing human MOR (CHO-hMOR), [³⁵S]GTPγS, GDP, GTPγS, DAMGO (reference agonist), this compound, scintillation cocktail.

-

Procedure:

-

Prepare dilutions of this compound.

-

Incubate CHO-hMOR cell membranes (5-10 µg protein) with varying concentrations of this compound in an assay buffer containing GDP.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate for 60-90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Analyze the data to determine the Emax and EC50 values relative to the full agonist DAMGO.[5]

-

Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol evaluates the effect of this compound on the production of inflammatory mediators.

-

Objective: To measure the inhibition of pro-inflammatory cytokine release by this compound.

-

Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), this compound, cell culture medium, ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Culture RAW 264.7 cells in 24-well plates until they reach appropriate confluency.

-

Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 10-60 µM) for 2 hours.[6]

-

Stimulate the cells with LPS (e.g., 20 ng/mL) for a specified period (e.g., 6-24 hours).[6]

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

For mechanistic studies, cell lysates can be collected to analyze protein expression (e.g., IκBα, p-NF-κB) via Western blot or mRNA expression via RT-qPCR.[6]

-

Conclusion

This compound is a multifaceted alkaloid with a rich pharmacological profile. Its ability to inhibit acetylcholinesterase, antagonize dopamine D1 receptors, and act as a G protein-biased agonist at μ-opioid receptors provides a strong basis for its potential application in neurodegenerative diseases and pain management. Furthermore, its anti-inflammatory properties, mediated through the NF-κB pathway, suggest its utility in treating inflammatory conditions. The compound's complex pharmacokinetics, including significant metabolism by CYP enzymes and potential for gender-specific effects, highlight the need for careful consideration in clinical development. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

- 1. Corydaline - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava Schweigg. & Kort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Corydaline - LKT Labs [lktlabs.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review [frontiersin.org]

- 19. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of (-)-Corydaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, a prominent isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, has garnered significant attention for its diverse pharmacological activities. Traditionally used in herbal medicine for its analgesic and anti-inflammatory properties, modern scientific investigation has begun to elucidate the complex molecular mechanisms underpinning its therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanisms of action of this compound. The guide summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this promising natural compound.

Core Mechanisms of Action

This compound exerts its pharmacological effects through a multi-target approach, engaging with key components of the nervous and immune systems. The primary mechanisms of action explored in this guide include its roles as an acetylcholinesterase inhibitor, a dopamine (B1211576) receptor antagonist, a µ-opioid receptor agonist, and a modulator of inflammatory and apoptotic signaling pathways.

Data Presentation: Quantitative Insights into this compound's Bioactivity

The following tables summarize the key quantitative data associated with the bioactivity of this compound across various molecular targets.

Table 1: Enzyme and Receptor Inhibition Data for this compound

| Target | Assay Type | Parameter | Value | Reference |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 15 ± 3 µM | [1][2] |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 | > 100 µM | [1][2] |

| Dopamine D1 Receptor | CRE-Luciferase Reporter Gene Assay | IC50 | 1.83 ± 0.21 µM | |

| Cytochrome P450 2C9 (CYP2C9) | Enzyme Inhibition | IC50 | 26.2 µM | |

| Cytochrome P450 2C9 (CYP2C9) | Enzyme Inhibition (Noncompetitive) | Ki | 7.1 µM | |

| Cytochrome P450 2C19 (CYP2C19) | Enzyme Inhibition | IC50 | 11.7 µM | |

| Cytochrome P450 2C19 (CYP2C19) | Enzyme Inhibition (Competitive) | Ki | 1.7 µM | |

| Cytochrome P450 2D6 (CYP2D6) | Enzyme Inhibition | IC50 | 64.5 µM | |

| Cytochrome P450 2D6 (CYP2D6) | Enzyme Inhibition (Competitive) | Ki | 27.3 µM |

Table 2: Receptor Binding and Agonist Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| µ-Opioid Receptor | Radioligand Binding Assay | Ki | 1.23 µM | |

| Dopamine D1 Receptor | Radioligand Binding Assay | Ki | 1.3 µM |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

Acetylcholinesterase Inhibition

Dopamine D1 Receptor Antagonism

µ-Opioid Receptor Agonism

Anti-inflammatory Signaling Pathway

Anti-apoptotic Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution.

-

Add 140 µL of phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine D1 Receptor Antagonism Assay (CRE-Luciferase Reporter Gene Assay)

Objective: To assess the antagonistic activity of this compound on the dopamine D1 receptor.

Materials:

-

HEK293 cells stably co-transfected with the human dopamine D1 receptor and a CRE-luciferase reporter gene (HEK-D1/CRE/Luc2P).

-

This compound

-

Dopamine

-

Cell culture medium (e.g., DMEM)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed the HEK-D1/CRE/Luc2P cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., 2 nM) for 6 hours.

-

Remove the medium and add luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of dopamine-induced luciferase activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

µ-Opioid Receptor (MOR) Agonist Assay ([35S]GTPγS Binding Assay)

Objective: To determine the functional agonist activity of this compound at the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR cells)

-

This compound

-

[35S]GTPγS

-

GDP

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a reaction tube, combine the cell membranes, various concentrations of this compound, and GDP.

-

Incubate the mixture at 30°C for a short period.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS against the logarithm of the this compound concentration to determine the EC50 and Emax values.

NF-κB Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound

-

Lipopolysaccharide (LPS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Detection (TUNEL Assay)

Objective: To assess the anti-apoptotic effect of this compound.

Materials:

-

Cell line (e.g., PC12 cells)

-

Apoptosis-inducing agent (e.g., H2O2)

-

This compound

-

TUNEL assay kit

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips.

-

Pre-treat the cells with this compound for a specified duration.

-

Induce apoptosis with an appropriate stimulus.

-

Fix and permeabilize the cells according to the TUNEL assay kit protocol.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to inhibit acetylcholinesterase, antagonize dopamine D1 receptors, and act as a µ-opioid receptor agonist provides a strong rationale for its traditional use in pain management and suggests its potential in the treatment of neurodegenerative disorders. Furthermore, its anti-inflammatory and anti-apoptotic properties, mediated through the NF-κB and p38 MAPK signaling pathways, respectively, highlight its potential for addressing a broader range of diseases characterized by inflammation and cellular damage. This technical guide provides a foundational understanding of the molecular mechanisms of this compound, offering valuable insights and methodologies for researchers dedicated to exploring its full therapeutic potential. Further investigation into the intricate interplay of these mechanisms and their in vivo relevance is warranted to translate the promising preclinical findings into clinical applications.

References

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activity of Corydalis cava Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of extracts from Corydalis cava and its constituent isoquinoline (B145761) alkaloids. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Biological Activities

The diverse pharmacological effects of Corydalis cava extracts are attributed to a rich profile of isoquinoline alkaloids. The following tables present a consolidated summary of the quantitative data on the inhibitory and binding activities of prominent alkaloids isolated from Corydalis species, with a focus on those found in Corydalis cava.

Table 1: Cholinesterase Inhibitory Activity of Corydalis cava Alkaloids

| Alkaloid | Enzyme | IC50 (µM) | Source |

| (+)-Canadine | Acetylcholinesterase (AChE) | 12.4 ± 0.9 | [1] |

| (+)-Canadaline | Acetylcholinesterase (AChE) | 20.1 ± 1.1 | [1] |

| Bulbocapnine (B190701) | Acetylcholinesterase (AChE) | 40 ± 2 | [2] |

| Corydaline | Acetylcholinesterase (AChE) | 15 ± 3 | [2] |

| (±)-Corycavidine | Butyrylcholinesterase (BChE) | 46.2 ± 2.4 | [1] |

| (+)-Bulbocapnine | Butyrylcholinesterase (BChE) | 67.0 ± 2.1 | [1] |

| (+)-Canadaline | Butyrylcholinesterase (BChE) | 85.2 ± 3.2 | [1] |

Table 2: Dopamine (B1211576) Receptor Binding Affinity of Corydalis Alkaloids

| Alkaloid | Receptor | Ki (nM) | Source |

| l-Isocorypalmine | Dopamine D1 | 83 | [3][4] |

| l-Tetrahydropalmatine (l-THP) | Dopamine D1 | 94 | [3] |

| l-Tetrahydropalmatine (l-THP) | Dopamine D2 | 388 | [5] |

Table 3: Inhibition of Dopamine Biosynthesis by Bulbocapnine

| Parameter | Cell Line | IC50 (µM) | % Inhibition (at 20 µM) | Source |

| Dopamine Content | PC12 | 26.7 | 45.2 | [6][7] |

| Tyrosine Hydroxylase Activity | PC12 | - | 24.4 | [6][7] |

Table 4: Cytotoxic Activity of Corydalis cava Protein Fractions

| Protein Concentration (ng/ml) | Cell Line | % Inhibition of Mitochondrial Activity | Source |

| 42 | HeLa | Not specified | [8] |

| 83 | HeLa | Not specified | [8] |

| 167 | HeLa | 43.45 ± 3 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative analysis of Corydalis cava extracts and their isolated alkaloids.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method described by Ellman et al.[7][9]

2.1.1 Reagents and Materials

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Butyrylcholinesterase (BChE) from equine serum or human plasma

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds (Corydalis cava extracts or isolated alkaloids) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

2.1.2 Assay Procedure

-

Prepare Reagent Solutions:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB Solution: 10 mM in phosphate buffer.

-

ATCI/BTCI Solution: 14 mM in deionized water (prepare fresh).

-

AChE/BChE Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Test Compound Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent.

-

-

Assay in 96-Well Plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of the substrate (ATCI or BTCI) to all wells to start the reaction.

-

Measurement: Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of Corydalis cava extracts.[10][11][12]

2.2.1 Reagents and Materials

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compounds (Corydalis cava extracts or isolated alkaloids)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

2.2.2 Assay Procedure

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare Sample Solutions: Prepare various concentrations of the plant extracts and the positive control in the same solvent used for the DPPH solution.

-

Reaction Mixture:

-

In a test tube or microplate well, mix a specific volume of the sample solution (e.g., 100 µL) with a specific volume of the DPPH solution (e.g., 900 µL for a total volume of 1 mL).

-

Control: Mix the same volume of the solvent used for the samples with the DPPH solution.

-

Blank: Use the solvent alone to zero the spectrophotometer.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the methodology to evaluate the anti-inflammatory effects of Corydalis cava extracts by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.[1][2][13]

2.3.1 Reagents and Materials

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Test compounds (Corydalis cava extracts or isolated alkaloids)

-

96-well cell culture plates

-

Microplate reader

2.3.2 Assay Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.

-

Incubate for 1-2 hours.

-

Add LPS (final concentration of 1 µg/mL) to all wells except the control group.

-

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite (B80452) (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of Corydalis cava alkaloids.

Signaling Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic activity of proteins isolated from extracts of Corydalis cava tubers in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

The Alkaloid Corydaline: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, history, chemical synthesis, and pharmacological properties of corydaline (B1669446), a bioactive isoquinoline (B145761) alkaloid. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and History

Corydaline is a naturally occurring isoquinoline alkaloid first isolated from the tubers of various Corydalis species, a genus of flowering plants in the poppy family (Papaveraceae). For centuries, extracts from these plants have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. The earliest systematic studies on the alkaloidal constituents of Corydalis date back to the early 20th century, with corydaline being one of the key bioactive compounds identified.

The structural elucidation of corydaline was a gradual process, relying on classical chemical degradation methods and, later, advanced spectroscopic techniques. Early research in the mid-20th century established its basic molecular formula and the presence of a tetracyclic isoquinoline core. The definitive stereochemistry and absolute configuration were later confirmed through X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Pharmacological Properties

Corydaline exhibits a range of notable physicochemical and pharmacological properties that have garnered significant interest in the scientific community.

Physicochemical Data

The following table summarizes the key physicochemical properties of corydaline.

| Property | Value |

| Molecular Formula | C₂₂H₂₇NO₄ |

| Molecular Weight | 369.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135-136 °C |

| Optical Rotation | +295° (c=0.5 in CHCl₃) |

| Solubility | Soluble in chloroform, methanol (B129727), and ethanol. Sparingly soluble in water. |

| UV-Vis (in Methanol) | λmax at 220, 282 nm |

Pharmacological Data

Corydaline has been shown to interact with multiple biological targets, leading to a diverse pharmacological profile. The tables below summarize key quantitative data on its enzymatic and receptor interactions.

Table 2.1: Inhibition of Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes by Corydaline

| Enzyme | Substrate | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| CYP2C9 | Diclofenac | Competitive | 26.2 | 7.0 |

| CYP2C19 | S-Mephenytoin | Competitive | 11.7 | 1.7 |

| CYP2D6 | Bufuralol | Weak | 64.5 | - |

| UGT1A1 | 17β-estradiol | Moderate | - | 57.6 |

| UGT1A9 | Propofol | Moderate | - | 37.3 |

Table 2.2: Receptor Binding and Functional Activity of Corydaline

| Receptor/Target | Ligand/Assay | Activity | Kᵢ (µM) | IC₅₀ (µM) |

| Mu-Opioid Receptor (MOR) | [³H]DAMGO Binding | Agonist | 6.8 | - |

| Acetylcholinesterase (AChE) | - | Inhibitor | - | 15 |

| Thrombin-induced platelet aggregation | - | Inhibitor | - | 54.16 µg/ml |

Experimental Protocols

This section provides detailed methodologies for the isolation of corydaline from its natural source and a conceptual workflow for its chemical synthesis.

Isolation of Corydaline from Corydalis yanhusuo

The following protocol is a representative method for the extraction and purification of corydaline from the tubers of Corydalis yanhusuo.

Materials:

-

Dried and powdered tubers of Corydalis yanhusuo

-

70% aqueous acetone (B3395972)

-

Ethyl acetate

-

Butanol

-

Methanol

-

Silica (B1680970) gel (for column chromatography)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered tubers of C. yanhusuo with 70% aqueous acetone at room temperature. Repeat the extraction three times to ensure exhaustive extraction of the alkaloids.

-

Concentration: Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Solvent Partitioning: Subject the crude extract to sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, ethyl acetate, and butanol. This step separates compounds based on their polarity.

-

Column Chromatography:

-

Combine the hexane, ethyl acetate, and butanol fractions.

-

Apply the combined fraction to a silica gel column.

-

Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a high ratio of CH₂Cl₂ to MeOH and gradually increasing the polarity by increasing the proportion of MeOH.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing corydaline, as identified by TLC comparison with a standard.

-

Subject the combined fractions to further purification by repeated silica gel column chromatography, using a suitable solvent system (e.g., a gradient of hexane and acetone) to yield pure corydaline.

-

-

Characterization: Confirm the identity and purity of the isolated corydaline using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry (MS), and by determining its melting point.

Total Synthesis of Corydaline

Conceptual Synthetic Workflow:

-

Preparation of the Isoquinoline Intermediate: Synthesis of a suitably substituted 3,4-dihydroisoquinoline (B110456) derivative.

-

Condensation and Cyclization: Reaction of the isoquinoline intermediate with a substituted benzaldehyde (B42025) to form the tetracyclic protoberberine core.

-

Reduction and Methylation: Stereoselective reduction of the protoberberine intermediate followed by methylation to introduce the C-13 methyl group, yielding (±)-corydaline.

-

Resolution (Optional): If enantiomerically pure corydaline is required, a resolution step can be employed to separate the (+) and (-) enantiomers.

Signaling Pathways and Mechanism of Action

Corydaline's diverse pharmacological effects are attributed to its interaction with multiple signaling pathways. This section details its role as a G protein-biased agonist at the mu-opioid receptor and its modulation of the PI3K/Akt pathway.

G Protein-Biased Agonism at the Mu-Opioid Receptor (MOR)

Corydaline has been identified as a novel agonist of the mu-opioid receptor (MOR).[1] Of particular interest is its characterization as a G protein-biased agonist.[1] This means that upon binding to the MOR, it preferentially activates G protein-mediated signaling pathways over the β-arrestin2 recruitment pathway.[1] This biased agonism is a significant area of research in opioid drug development, as it is hypothesized that the analgesic effects of opioids are primarily mediated by G protein signaling, while many of the adverse effects, such as respiratory depression and tolerance, are linked to β-arrestin2 recruitment.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and neurological disorders. Some studies suggest that the neuroprotective effects of certain alkaloids, including those from Corydalis species, may involve the modulation of the PI3K/Akt pathway. Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival transcription factors.

Conclusion

Corydaline, an isoquinoline alkaloid with a rich history in traditional medicine, continues to be a subject of intense scientific investigation. Its diverse pharmacological profile, including its unique G protein-biased agonism at the mu-opioid receptor and its potential modulation of key cellular signaling pathways like PI3K/Akt, highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on corydaline, from its discovery and chemical properties to its complex biological activities, to aid researchers in their future exploration of this fascinating natural product.

References

(-)-Corydaline solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of Corydaline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed overview of the available solubility and stability data for Corydaline, a pharmacologically active isoquinoline (B145761) alkaloid. While the specific levorotatory enantiomer, (-)-Corydaline, is the focus, much of the available literature pertains to the dextrorotatory form, (+)-Corydaline (CAS 518-69-4), or the racemic mixture. This document consolidates the existing data, outlines relevant experimental protocols, and visualizes associated biological and experimental workflows.

Introduction to Corydaline

Corydaline is an isoquinoline alkaloid primarily isolated from the tubers of various Corydalis species.[1] It is recognized for a range of biological activities, including anti-acetylcholinesterase, antinociceptive, and gastrointestinal modulatory effects.[2][3] As a potential therapeutic agent, its solubility and stability are critical parameters that influence its formulation, bioavailability, and shelf-life.

Solubility Profile of Corydaline

The solubility of a compound is a crucial factor in its absorption and distribution. Corydaline exhibits poor aqueous solubility but is soluble in various organic solvents. The quantitative and qualitative solubility data are summarized in the table below.

Table 1: Solubility Data for Corydaline

| Solvent | Solubility Description | Quantitative Data | Notes |

| Water | Practically Insoluble / Slightly Soluble | - | Qualitative data suggests very low solubility.[1] The dl-Form is described as slightly soluble.[1] |

| Chloroform | Soluble | - | [1] |

| Ether | Moderately Soluble | - | [1] |

| Methanol | Sparingly Soluble | - | [1] |

| Ethanol (EtOH) | Sparingly Soluble / Insoluble | - | Conflicting reports exist.[1][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 137.5 mg/mL (372.17 mM)[5] | Sonication is recommended to aid dissolution.[5] |

| DMSO | Soluble | ≥18.13 mg/mL | Requires sonication.[4] |

| Formulation Vehicle | Soluble | 2 mg/mL (5.41 mM) | Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended.[5] |

Stability Profile of Corydaline

Table 2: Storage and Stability Information for Corydaline

| Form | Storage Condition | Duration | Notes |

| Powder | -20°C | 3 years | Keep away from direct sunlight.[5] |

| In Solvent | -80°C | 1 year | [5] |

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways.[6] As per ICH guidelines, this involves exposing the drug substance to conditions such as hydrolysis (acidic, basic), oxidation, photolysis, and thermal stress.[6][7] Although specific studies on Corydaline are not published, one report notes that its major metabolic pathways in the human liver involve O-demethylation and hydroxylation, which can be considered a form of biological degradation.[8]

Experimental Protocols

Detailed experimental procedures are vital for the reproducibility of scientific findings. Below are methodologies relevant to determining the solubility and stability of compounds like Corydaline.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard protocol for determining equilibrium solubility.

-

Preparation : An excess amount of solid Corydaline is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.

-

Equilibration : The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification : The concentration of Corydaline in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating Method: HPLC Analysis

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products.

-

Forced Degradation : Samples of Corydaline are subjected to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.

-

Method Development : An HPLC method is developed to achieve chromatographic separation between the parent Corydaline peak and all generated degradant peaks. This often involves optimizing the column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer), and detector wavelength.[9][10]

-

Method Validation : The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Kinetic Analysis : The rate of degradation can be determined by analyzing samples at various time points under a specific stress condition. The data is often fitted to a kinetic model, such as a pseudo-first-order model, to determine the degradation rate constant.[11][12]

Relevant Biological Pathways and Workflows

Corydaline interacts with several biological targets. Understanding these interactions is key in drug development.

Inhibition of Cytochrome P450 (CYP) Enzymes

Corydaline has been shown to inhibit drug-metabolizing enzymes, which can lead to potential drug-drug interactions. It is a potent inhibitor of CYP2C19 and CYP2C9.[13] The general workflow for assessing this inhibition in vitro is depicted below.

Key Pharmacological Targets of Corydaline

Corydaline's therapeutic effects are attributed to its interaction with multiple molecular targets. Its known activities include acetylcholinesterase (AChE) inhibition, µ-opioid receptor agonism, and inhibition of various CYP enzymes.[2][13]

Conclusion

This technical guide consolidates the available data on the solubility and stability of Corydaline. It is characterized by poor aqueous solubility but is readily soluble in DMSO, a common solvent for in vitro screening. Stability data is limited to basic storage conditions, highlighting a gap in the publicly available literature regarding its degradation pathways under stress conditions. The provided methodologies and workflows serve as a foundation for researchers undertaking further studies to characterize this promising natural product for drug development purposes.

References

- 1. Corydaline [drugfuture.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Corydaline - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. Corydaline | AChE | Opioid Receptor | Virus Protease | TargetMol [targetmol.com]

- 6. rjptonline.org [rjptonline.org]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bkcs.kchem.org [bkcs.kchem.org]

- 11. Kinetics and pathways of diclofenac degradation by heat-activated persulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of (-)-Corydaline (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (-)-Corydaline

Introduction

This compound is a tetrahydroprotoberberine alkaloid isolated from various species of the Corydalis genus, which has a long history of use in traditional medicine. The structural elucidation and quantification of this compound are critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for Corydaline (B1669446)

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₇NO₄ | [1][2] |

| Molecular Weight | 369.5 g/mol | [1][2] |

| Precursor Ion ([M+H]⁺) | m/z 370.20169 | [3] |

| Major Fragment Ions (m/z) | 192.1027, 179.1061, 165.0914, 150.06825 | [3][4] |

The fragmentation of corydaline in MS/MS experiments is characteristic of tetrahydroprotoberberine-type alkaloids. A key fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which leads to the formation of diagnostic product ions. For instance, the ion at m/z 192.1027 is a characteristic fragment.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C NMR data for the (-)-enantiomer were not explicitly detailed in the provided search results, data for the racemic or unspecified form is available and is presented here. The spectra for the enantiomers will be identical except for their interaction with a chiral environment.

Table 2: ¹³C NMR Spectral Data of Corydaline

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | 108.7 |

| C-2 | 147.5 |

| C-3 | 147.6 |

| C-4 | 111.4 |

| C-4a | 127.1 |

| C-5 | 29.2 |

| C-6 | 51.4 |

| C-8 | 53.9 |

| C-8a | 128.9 |

| C-9 | 149.9 |

| C-10 | 145.4 |

| C-11 | 111.8 |

| C-12 | 124.0 |

| C-12a | 126.7 |

| C-13 | 37.9 |

| C-13a | 61.2 |

| 2-OCH₃ | 55.9 |

| 3-OCH₃ | 56.0 |

| 9-OCH₃ | 60.1 |

| 10-OCH₃ | 56.1 |

| 13-CH₃ | 18.2 |

| Note: Data is for the general structure of corydaline and may have been obtained from various isomers. Specific assignments should be confirmed with 2D NMR experiments. |

Table 3: ¹H NMR Spectral Data of Corydaline

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.72 | s | |

| H-4 | 6.60 | s | |

| H-11 | 6.85 | s | |

| H-12 | 6.78 | s | |

| 2-OCH₃ | 3.85 | s | |

| 3-OCH₃ | 3.84 | s | |

| 9-OCH₃ | 3.87 | s | |

| 10-OCH₃ | 3.86 | s | |

| 13-CH₃ | 0.95 | d | 7.0 |

| Note: Data is for the general structure of corydaline. Chemical shifts and multiplicities can vary slightly based on the solvent and instrument used. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation for NMR and MS Analysis

-

Extraction: The alkaloid fraction is typically extracted from the plant material (e.g., tubers of Corydalis yanhusuo) using a suitable solvent such as methanol (B129727).[6]

-

Purification: The crude extract is then subjected to purification steps, which may include acid-base extraction followed by column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate this compound.[6]

-

Sample Preparation for NMR: For NMR analysis, a purified sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[7]

-

Sample Preparation for MS: For MS analysis, the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).[8]

NMR Spectroscopy Protocol

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 500, or 700 MHz).[9]

-

1D NMR Acquisition:

-

¹H NMR: Standard parameters include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

-

¹³C NMR: Typically acquired with proton decoupling to simplify the spectrum. A 90° pulse angle, a spectral width of around 200-250 ppm, and a longer relaxation delay are used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[11]

-

-

2D NMR Acquisition: To unambiguously assign the ¹H and ¹³C signals and elucidate the complete structure, a suite of 2D NMR experiments is often performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).[12]

Mass Spectrometry Protocol (LC-MS/MS)

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.[8]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[13]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids like corydaline.[8]

-

Analysis: For structural confirmation and identification, tandem mass spectrometry (MS/MS) is performed. A precursor ion (e.g., the [M+H]⁺ ion of corydaline) is selected in the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer.[4]

-

Detection: High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used to obtain accurate mass measurements, which aid in determining the elemental composition.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectroscopic information and standardized protocols essential for the research and development of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable, and comparable data across different laboratories.

References

- 1. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C22H27NO4 | CID 638256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Corydalin | C22H27NO4 | CID 326549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Chemical constituents from Corydalis yanhusuo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nepjol.info [nepjol.info]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]